

# An In-depth Technical Guide to TSTU Coupling

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Compound of Interest		
Compound Name:	TSTU	
Cat. No.:	B057385	Get Quote

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N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (**TSTU**) is a highly efficient uronium salt-based coupling reagent widely employed in organic synthesis for the formation of amide bonds.[1][2] Its robust performance, especially in peptide synthesis and bioconjugation, makes it an indispensable tool. **TSTU** is particularly valued for its ability to rapidly activate carboxylic acids, its compatibility with aqueous environments, and its capacity to minimize side reactions, most notably racemization.[1][2][3]

This guide provides a detailed examination of the **TSTU** coupling mechanism, presents relevant quantitative data, outlines experimental protocols, and illustrates key processes through diagrams to support advanced research and development.

## **Core Mechanism of TSTU Coupling**

The primary function of **TSTU** is to convert a carboxylic acid into a highly reactive N-succinimidyl (NHS) active ester in situ.[4] This activated intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the efficient formation of a stable amide bond. The mechanism proceeds in two principal stages:

Activation of the Carboxylic Acid: The process begins with the deprotonation of the carboxylic
acid by a mild, non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). The resulting
carboxylate anion attacks the electrophilic uronium carbon of TSTU. This leads to the
formation of the key O-(N-succinimidyl) active ester intermediate and the release of
tetramethylurea as a byproduct.





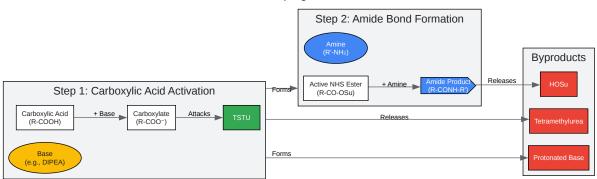


Nucleophilic Acyl Substitution: The primary amine, acting as a nucleophile, attacks the
carbonyl carbon of the highly reactive NHS ester. This step proceeds through a tetrahedral
intermediate, which subsequently collapses to form the desired amide bond and release Nhydroxysuccinimide (HOSu) as a leaving group.

The overall reaction is swift and clean, driving the formation of the amide product with high efficiency.[2]

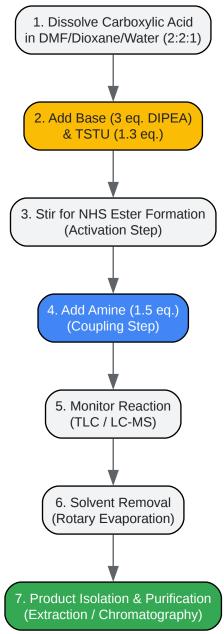


#### TSTU Coupling Mechanism





### General Experimental Workflow for TSTU Coupling



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### References

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